Ethyl 5-(3,5-dimethoxyphenyl)-1H-pyrazole-4-carboxylate
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Overview
Description
This compound is a derivative of pyrazole, which is a class of organic compounds with a five-membered ring with two nitrogen atoms and three carbon atoms . The “3,5-dimethoxyphenyl” part suggests the presence of a phenyl group (a ring of 6 carbon atoms, i.e., a benzene ring) with two methoxy groups (OCH3) attached at the 3rd and 5th positions .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it might involve reactions similar to those used in the synthesis of related compounds. For instance, the Suzuki-Miyaura coupling is a common method for forming carbon-carbon bonds .Molecular Structure Analysis
The molecular structure would likely include a pyrazole ring attached to a phenyl ring via a carbon atom. The phenyl ring would have methoxy groups attached at the 3rd and 5th positions .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, related compounds often undergo reactions such as the Suzuki-Miyaura coupling .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Related compounds, such as Ethyl (3,5-dimethoxyphenyl)carbamate, have a molecular formula of C11H15NO4 and an average mass of 225.241 Da .Scientific Research Applications
Photosensitizers in Photodynamic Therapy
Compounds with a 3,5-dimethoxyphenyl group have been studied for their potential as photosensitizers in photodynamic therapy . These compounds can generate singlet oxygen, a reactive oxygen species known for its effective action on the elimination of cancers and age-related eye diseases such as macular degeneration .
Synthesis of Indazoles
Dimethoxyphenyl compounds are used as starting reagents in the synthesis of indazoles . Indazoles are a type of heterocyclic aromatic organic compound that have various applications in medicinal chemistry.
Safety and Hazards
Mechanism of Action
Target of Action
Compounds with similar structures, such as 6-(3,5-dimethoxyphenyl)-3-(4-fluorophenyl)-1h-pyrazolo[3,4-b]pyridine (apck110), have been extensively researched as kit kinase inhibitors .
Mode of Action
Based on the structural similarity to apck110, it might interact with its targets in a similar manner
Biochemical Pathways
For instance, APcK110, a Kit kinase inhibitor, would affect pathways regulated by Kit kinase .
Result of Action
Based on the structural similarity to apck110, it might have similar effects
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of similar compounds .
properties
IUPAC Name |
ethyl 5-(3,5-dimethoxyphenyl)-1H-pyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-4-20-14(17)12-8-15-16-13(12)9-5-10(18-2)7-11(6-9)19-3/h5-8H,4H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTOZITDPEPVIMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1)C2=CC(=CC(=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(3,5-dimethoxyphenyl)-1H-pyrazole-4-carboxylate |
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